8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C18H23N5O6. This compound is part of the purine family and is known for its unique structural properties, which include a purine core substituted with various functional groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the reaction of 8-bromotheophylline with p-methoxyphenoxymethyloxirane in a mixture of propanol-2 and butanol-1 in the presence of a catalytic amount of N,N-dimethylbenzylamine . The resulting intermediate is then reacted with various nucleophiles, such as primary or secondary amines, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 8-amino position.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
N,N-Dimethylbenzylamine: Used as a catalyst in the initial synthesis step.
Primary and Secondary Amines: Used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting the intermediate with different amines can yield various 8-amino-substituted derivatives .
Scientific Research Applications
8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects. For example, its diuretic activity may be related to its interaction with adenosine receptors .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-HYDROXYETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2-FURYLMETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-20-13-12(14(23)19-16(20)24)21(15(17)18-13)7-9(22)8-26-11-5-3-10(25-2)4-6-11/h3-6,9,22H,7-8H2,1-2H3,(H2,17,18)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUUWZZWOMHWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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